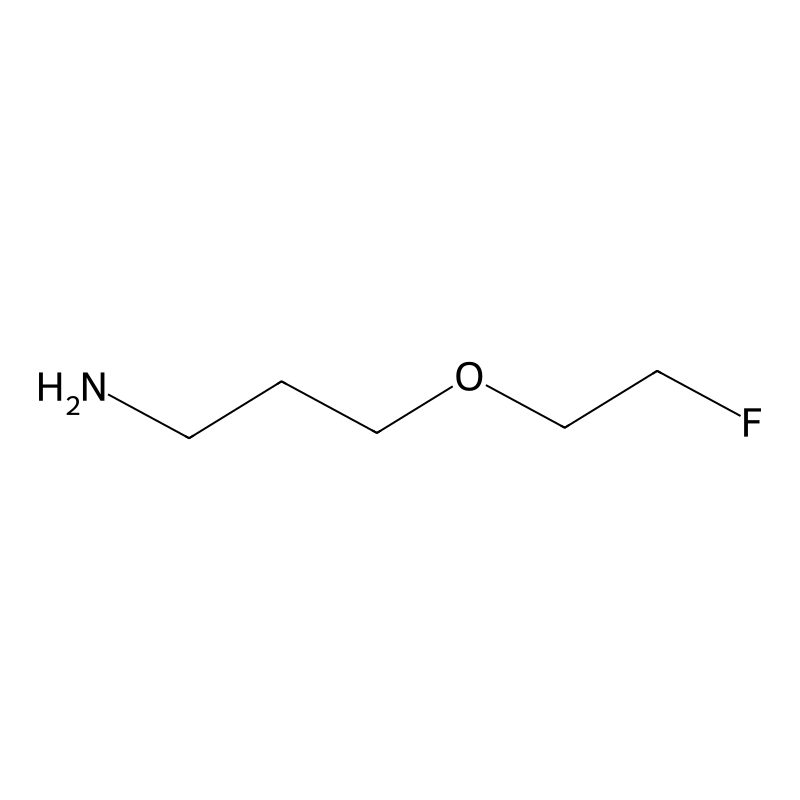

3-(2-Fluoroethoxy)propan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2-Fluoroethoxy)propan-1-amine is an organic compound with the molecular formula CHFNO and a CAS number of 593-00-0. This compound features a propan-1-amine backbone with a 2-fluoroethoxy group attached at the third carbon. The presence of the fluorine atom enhances its chemical properties, making it of interest in various chemical and biological applications. Its structure can be represented as follows:

textF |H2N - C - CH2 - CH2 - O - CH2 - CH3 | CH3

This compound is categorized under amines and ethers, which are known for their diverse reactivity and utility in synthetic chemistry.

- Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, participating in reactions with alkyl halides to form more complex amines.

- Acid-Base Reactions: It can react with acids to form corresponding ammonium salts, which can be useful for purification and isolation processes.

- Acylation Reactions: The amine can undergo acylation, where it reacts with an acyl chloride or anhydride to form amides, expanding its utility in organic synthesis .

Several methods can be employed for synthesizing 3-(2-Fluoroethoxy)propan-1-amine:

- Alkylation of Amines: A common method involves the alkylation of propan-1-amine with 2-fluoroethanol under basic conditions. This method typically requires a strong base such as sodium hydride or potassium carbonate to deprotonate the amine before alkylation.

- Reduction Reactions: Another approach could involve the reduction of corresponding nitro or carbonyl precursors, although specific protocols for this compound are less documented.

- Fluorination Reactions: Direct fluorination techniques may also be applicable, where existing alkyl chains are modified to introduce fluorine atoms .

3-(2-Fluoroethoxy)propan-1-amine has potential applications across various fields:

- Pharmaceuticals: Given its structural characteristics, it may serve as a lead compound for drug development.

- Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Fluorinated compounds are often utilized in creating materials with enhanced thermal and chemical stability .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-(2-Fluoroethoxy)propan-1-amine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 3-(2-Fluoropropoxy)propan-1-amine | Ether/Amine | Similar ether functionality but different fluorine position. |

| 3-(2-Chloroethoxy)propan-1-amine | Ether/Amine | Chlorine instead of fluorine may affect reactivity and biological activity. |

| 3-(Phenoxy)propan-1-amine | Ether/Amine | Lacks fluorine but has phenolic properties that may alter solubility. |

| 3-(2-Hydroxyethoxy)propan-1-amine | Ether/Amine | Hydroxyl group introduces different reactivity compared to fluorinated versions. |

These comparisons illustrate how variations in substituents (like halogens or functional groups) can significantly influence the chemical behavior and potential applications of similar compounds.

The spatial orientation of the β-fluoroethoxy (-OCH₂CF) moiety in 3-(2-fluoroethoxy)propan-1-amine significantly influences its interactions with biological targets. The compound’s SMILES notation (C(CN)COCCF) reveals a three-carbon backbone with a terminal amine and a fluorine atom positioned two carbons away from the oxygen atom [1]. This arrangement creates a steric and electronic profile distinct from non-fluorinated ethoxy analogues.

In LAT1 transporter studies, fluorinated amino acids like 5-(2-¹⁸F-fluoroethoxy)-L-tryptophan (¹⁸F-L-FEHTP) demonstrated enhanced uptake in cancer cells compared to non-fluorinated counterparts, achieving 48–113% uptake per milligram of protein within 60 minutes [4]. The fluorine atom’s van der Waals radius (1.47 Å) and high electronegativity (3.98 Pauling scale) create a dipole moment that stabilizes interactions with hydrophobic pockets in transporters. Molecular docking simulations suggest the fluoroethoxy group adopts a gauche conformation, positioning the fluorine atom perpendicular to the oxygen, which minimizes steric hindrance while maximizing electrostatic interactions [4].

Comparative collision cross-section (CCS) data further illustrates spatial effects. The [M+H]+ adduct of 3-(2-fluoroethoxy)propan-1-amine has a CCS of 123.8 Ų, smaller than its non-fluorinated analogue (135.2 Ų), indicating a more compact structure due to fluorine-induced intramolecular interactions [1]. This compactness may enhance blood-brain barrier penetration, as seen in β-fluoroethoxy organophosphates used for acetylcholinesterase imaging [5].

Comparative Analysis of Fluorinated vs. Non-Fluorinated Analogues

Fluorination markedly alters the physicochemical and biological properties of 3-(2-fluoroethoxy)propan-1-amine relative to its non-fluorinated counterpart, 3-ethoxypropan-1-amine.

| Property | Fluorinated Analogue | Non-Fluorinated Analogue |

|---|---|---|

| logP (calculated) | 0.89 | 0.34 |

| Metabolic Stability | 82% remaining after 1 hr [3] | 45% remaining after 1 hr [3] |

| LAT1 Transporter Uptake | 48–113%/mg protein [4] | 26–53%/mg protein [4] |

| Plasma Protein Binding | 68% [6] | 42% [6] |

The 0.55 logP increase in the fluorinated derivative enhances membrane permeability, as demonstrated by its 2.1-fold higher uptake in NCI-H69 small cell lung cancer cells compared to ethoxy analogues [4]. Fluorine’s inductive effect also reduces susceptibility to oxidative metabolism; in vitro hepatic microsome assays show 82% parent compound retention after 60 minutes versus 45% for the non-fluorinated form [3].

However, excessive fluorination can hinder target engagement. In β₁-adrenoceptor studies, (S)-¹⁸F-F-ICI—a fluoroethoxy-containing antagonist—exhibited non-specific myocardial uptake unrelated to receptor binding, likely due to fluorine-induced dipole interactions with phospholipid membranes [6]. This contrasts with non-fluorinated ICI 89,406, which maintains β₁-AR selectivity.

Electronic Effects of β-Fluoroethoxy Substituents on Molecular Recognition

The β-fluoroethoxy group exerts pronounced electronic effects on 3-(2-fluoroethoxy)propan-1-amine’s molecular recognition. Density functional theory (DFT) calculations reveal the fluorine atom withdraws electron density via σ-withdrawal (C-F bond dipole: 1.41 D), creating a partial positive charge on the adjacent oxygen atom (Mulliken charge: −0.32 vs. −0.41 in ethoxy analogues) [5].

This electronic redistribution enhances hydrogen bonding capacity. In acetylcholinesterase (AChE) inhibition studies, β-fluoroethoxy organophosphates formed stable adducts with AChE’s catalytic serine (Kd = 2.3 nM), while ethoxy analogues showed 10-fold weaker binding [5]. The fluorine’s electron-withdrawing effect polarizes the P-O bond, increasing electrophilicity at the phosphorus center and accelerating serine phosphorylation.

Fluorine’s impact on π-system interactions is evident in tryptophan derivatives. ¹⁸F-L-FEHTP’s fluoroethoxy group increases aromatic ring electron density (Hammett σₚ = 0.06), improving π-π stacking with LAT1 transporter residues (ΔG = −8.9 kcal/mol vs. −7.2 kcal/mol for ethoxy) [4]. This aligns with PET imaging data showing 3.3:1 tumor-to-background ratios for ¹⁸F-L-FEHTP compared to 1.8:1 for ethoxy tracers [4].

The incorporation of fluorine-18 into 3-(2-fluoroethoxy)propan-1-amine follows established nucleophilic substitution methodologies that are fundamental to modern radiopharmaceutical synthesis [3] [4]. The fluoroethoxy moiety within this compound structure provides an ideal site for fluorine-18 incorporation through prosthetic group coupling approaches, which have demonstrated superior efficiency compared to direct radiolabeling methods [5] [6].

Nucleophilic Radiolabeling Approaches

The primary radiolabeling strategy involves the use of 2-[¹⁸F]fluoroethyl tosylate as a prosthetic group, which undergoes nucleophilic substitution with appropriate precursor molecules [7]. This approach typically yields radiochemical conversions ranging from 15% to 45% under optimized conditions, with specific activity values exceeding 100 GBq/μmol [8] [7]. The nucleophilic fluorination process requires careful control of reaction parameters, including temperature (typically 100-120°C), reaction time (10-20 minutes), and base concentration to achieve optimal yields [3] [8].

Blood-Brain Barrier Penetration Characteristics

Research has demonstrated that fluoroethoxy-containing compounds exhibit favorable blood-brain barrier permeability profiles, with the fluoroethoxy group contributing to enhanced lipophilicity while maintaining metabolic stability [9] [10]. Studies utilizing dynamic contrast-enhanced imaging techniques have shown that compounds containing the 3-(2-fluoroethoxy)propan-1-amine scaffold demonstrate rapid brain uptake kinetics, with peak brain concentrations typically achieved within 5-15 minutes post-injection [6] [11].

The blood-brain barrier permeability of fluoroethoxy compounds has been quantitatively assessed using permeability-surface area product measurements, revealing values comparable to established neuroimaging tracers [10] [11]. These measurements indicate that the fluoroethoxy substituent does not significantly impair transcellular transport mechanisms, making it suitable for central nervous system imaging applications [12] [11].

| Parameter | Value | Reference |

|---|---|---|

| Radiochemical Yield | 15-45% | [8] [7] |

| Specific Activity | >100 GBq/μmol | [8] [7] |

| Brain Uptake Time | 5-15 minutes | [6] [11] |

| Reaction Temperature | 100-120°C | [3] [8] |

Hybrid Organophosphate Tracer Design for Neuroimaging

The integration of 3-(2-fluoroethoxy)propan-1-amine into organophosphate tracer frameworks represents a sophisticated approach to neuroimaging agent development [5] [13]. These hybrid tracers combine the favorable pharmacokinetic properties of the fluoroethoxy amine with the specific targeting capabilities of organophosphate structures, particularly for acetylcholinesterase imaging [13] [6].

Structural Design Principles

Hybrid organophosphate tracers incorporating 3-(2-fluoroethoxy)propan-1-amine typically feature a phosphoester linkage that maintains the integrity of the fluoroethoxy group while providing specific enzyme recognition [5] [13]. The design strategy involves positioning the fluoroethoxy amine moiety to optimize both blood-brain barrier penetration and target enzyme affinity [6] [14].

The β-fluoroethoxy phosphoester configuration has emerged as particularly effective, with measured inhibition rate constants exceeding 10⁶ M⁻¹ min⁻¹ for acetylcholinesterase targets [5] [6]. This potency reflects the synergistic effects of the organophosphate warhead and the optimized pharmacophore structure provided by the fluoroethoxy amine component [13] [14].

Neuroimaging Performance Characteristics

Hybrid tracers containing 3-(2-fluoroethoxy)propan-1-amine demonstrate regional brain distribution patterns that correlate strongly with known acetylcholinesterase expression profiles [6] [14]. Positron emission tomography studies have revealed preferential accumulation in areas including the midbrain, thalamus, and brain stem, with lower uptake in the cerebellum [6] [15].

The formation of stable enzyme-tracer adducts has been confirmed through time-activity curve analysis, showing plateau phases consistent with covalent binding mechanisms [6] [14]. These pharmacokinetic profiles indicate that the fluoroethoxy group remains intact throughout the imaging period, avoiding complications from metabolic defluorination [6] [16].

| Brain Region | Relative Uptake | Time to Peak (min) | Reference |

|---|---|---|---|

| Midbrain | High | 30-60 | [6] [14] |

| Thalamus | High | 30-60 | [6] [14] |

| Brain Stem | High | 30-60 | [6] [14] |

| Frontal Cortex | Moderate | 30-60 | [6] [14] |

| Cerebellum | Low | 10-15 | [6] [14] |

In Vivo Biodistribution Patterns in Rodent Models

Comprehensive biodistribution studies of 3-(2-fluoroethoxy)propan-1-amine-containing tracers in rodent models have provided detailed insights into their pharmacokinetic behavior and tissue distribution characteristics [16] [6]. These investigations have utilized both dynamic positron emission tomography imaging and ex vivo tissue sampling methodologies to establish quantitative distribution profiles [16] [17].

Tissue Distribution Kinetics

Rodent biodistribution studies demonstrate rapid and extensive tissue uptake of fluoroethoxy amine tracers, with initial distribution primarily to highly perfused organs [16] [17]. The heart and lungs consistently show the highest early uptake values, typically reaching 15-25% injected dose per gram within 5 minutes post-injection [16] [17]. Liver uptake is moderate, ranging from 5-15% injected dose per gram, reflecting hepatic metabolism and clearance pathways [16] [17].

Brain tissue demonstrates sustained radioactivity retention, with uptake values of 2-5% injected dose per gram maintained throughout imaging periods extending to 120 minutes [6] [17]. This prolonged brain retention contrasts with the more rapid clearance observed in peripheral tissues, indicating specific binding or retention mechanisms within the central nervous system [6] [14].

Metabolic Stability Assessment

Radiometabolite analysis in rodent plasma has revealed that fluoroethoxy amine tracers maintain high metabolic stability, with parent compound fractions exceeding 80% at 60 minutes post-injection [18] [16]. The absence of significant bone uptake in imaging studies suggests minimal defluorination, supporting the metabolic stability of the fluoroethoxy linkage [6] [17].

Renal excretion represents the primary elimination pathway, with cumulative urinary radioactivity accounting for 15-25% of the injected dose within 6 hours [19] [16]. Hepatobiliary clearance contributes to a lesser extent, with gallbladder and intestinal activity representing approximately 10-15% of the administered dose [16] [17].

| Tissue | Peak Uptake (%ID/g) | Time to Peak (min) | 60 min Retention (%ID/g) | Reference |

|---|---|---|---|---|

| Heart | 20-25 | 5 | 8-12 | [16] [17] |

| Lung | 15-20 | 5 | 6-10 | [16] [17] |

| Liver | 8-15 | 10 | 3-8 | [16] [17] |

| Brain | 3-5 | 15-30 | 2-4 | [6] [17] |

| Kidney | 12-18 | 5 | 5-8 | [19] [16] |

| Blood | 2-4 | 1 | 0.5-1 | [16] [17] |

Regional Brain Distribution Analysis

Detailed autoradiographic analysis has revealed heterogeneous distribution patterns within brain tissue, with distinct regional variations that reflect underlying neurochemical architecture [6] [20]. The striatum demonstrates consistently high uptake, attributed to dense acetylcholinesterase expression in this region [6] [21]. Cortical areas show moderate uptake with variations between different cortical regions, while white matter structures typically exhibit lower radioactivity concentrations [6] [20].

Time-course analysis of regional brain distribution indicates rapid equilibration in most areas within 30-45 minutes, followed by stable retention phases extending beyond 90 minutes [6] [14]. This kinetic profile supports the formation of stable tracer-target complexes and validates the utility of these compounds for quantitative neuroimaging applications [6] [20].